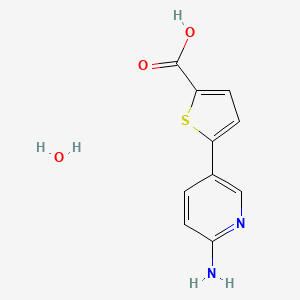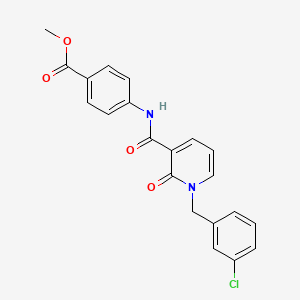![molecular formula C17H11F3N6 B2500461 7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226433-08-4](/img/structure/B2500461.png)
7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a derivative of the pyrazolotriazine class, which is a group of heterocyclic compounds that have garnered interest due to their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that can provide insights into the chemical behavior and properties of the compound of interest.
Synthesis Analysis
The synthesis of related compounds, such as 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine, involves the formation of azido intermediates that are subsequently transformed into the desired product . While the exact synthesis of this compound is not detailed, it is likely that similar synthetic strategies could be employed, possibly involving the use of a trifluoromethylated phenyl derivative as a substituent.
Molecular Structure Analysis
The molecular structure of related compounds, such as 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine, has been determined by X-ray crystallography, revealing a nearly planar conformation and a linear form of the tetrazolo-fused ring system in the crystal . This information suggests that the compound of interest may also exhibit a planar structure, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reaction of a related compound, 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol, with thionyl chloride has been studied, showing that different products can be obtained depending on the reaction conditions . This indicates that the compound of interest may also undergo various chemical transformations when reacted with different reagents, potentially leading to a range of derivatives with diverse properties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally similar compounds can provide some insights. For instance, the crystal and molecular structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine suggests that it has a calculated density and exists in a monoclinic crystal system . These properties are indicative of the solid-state characteristics that could be expected for the compound of interest.
Applications De Recherche Scientifique
Chemical Reactivity and Synthesis
Research into the chemical reactivity of related pyrazolo[3,4-d][1,2,3]triazine compounds has shown a broad potential for creating biologically active compounds through various chemical reactions. For example, studies on the reactivity of similar compounds under the action of different agents have led to the formation of amides, showcasing the chemical versatility of this compound class for further functionalization (Mironovich & Shcherbinin, 2014). Furthermore, the synthesis methods developed for pyrazolo[3,4-d][1,2,3]triazine derivatives highlight their potential as scaffolds for anticancer agents, indicating a significant interest in exploiting their chemical properties for therapeutic purposes (Moreno et al., 2018).
Biological Activity Screening
The exploration of pyrazolo[3,4-d][1,2,3]triazine derivatives in biological activity screenings has led to the discovery of compounds with promising bioactivity. For instance, alkyl amide functionalized derivatives of pyrazolo[3,4-b]pyridine, a closely related compound, have shown anticancer activity against several cancer cell lines, suggesting that derivatives of 7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine may also possess valuable pharmacological properties (Chavva et al., 2013).
Synthesis of Derivatives
The synthesis of various derivatives of pyrazolo[3,4-d][1,2,3]triazine compounds has been a focal point of research, aiming to explore their potential applications further. For example, studies have been conducted on the reactions of similar compounds with alkyl halides and formaldehyde, demonstrating the compound's capacity to retain its structure while undergoing modifications that could be crucial for developing new drugs or research tools (Gurenko et al., 2014).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with trifluoromethyl groups have been found to interact with various enzymes involved in drug metabolism, such as cytochrome p450 enzymes .
Mode of Action
Compounds with similar structures have been found to exhibit various pharmacological activities, including anti-inflammatory and antitumor effects .
Biochemical Pathways
It is known that trifluoromethyl group-containing drugs can affect numerous pharmacological activities . For instance, Fluoxetine, a drug containing a trifluoromethyl group, acts as a selective serotonin reuptake inhibitor .
Pharmacokinetics
It is known that the trifluoromethyl group can significantly affect the pharmacokinetic properties of drugs .
Action Environment
It is known that the trifluoromethyl group can significantly affect the stability and efficacy of drugs .
Propriétés
IUPAC Name |
7-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]triazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N6/c18-17(19,20)11-6-8-12(9-7-11)22-15-14-10-21-26(16(14)24-25-23-15)13-4-2-1-3-5-13/h1-10H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKHZEVSVAIALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)

![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)
![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)


![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)






